The synthesis of XS018661 typically involves the manipulation of existing organic molecules through various chemical reactions. It can be sourced from specialized chemical suppliers or synthesized in laboratory settings by trained chemists.
XS018661 falls under the category of small molecules, which are low molecular weight organic compounds that can modulate biological processes. Its classification may vary based on its specific functional groups and structural characteristics, but it is generally recognized within the realm of pharmaceutical chemistry.
The synthesis of XS018661 can be achieved through several methods, including:
The synthesis typically begins with readily available starting materials that undergo transformations such as alkylation, acylation, or cyclization. The choice of solvents, temperature, and reaction time are critical parameters that influence the yield and purity of XS018661.
The molecular structure of XS018661 can be analyzed using techniques such as Nuclear Magnetic Resonance spectroscopy, Mass Spectrometry, and X-ray Crystallography. These methods provide insights into the arrangement of atoms within the molecule and help confirm its identity.
The molecular formula of XS018661 is essential for understanding its composition. For example, if XS018661 has a formula C18H22N4O3, this indicates it contains 18 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms. The molecular weight can be calculated based on this formula.
XS018661 participates in various chemical reactions that can modify its structure and enhance its properties. Common reactions include:
Each reaction type requires specific conditions such as temperature, catalysts, and solvents to proceed effectively. Reaction kinetics and mechanisms must be studied to optimize yields and minimize by-products.
The mechanism of action for XS018661 is closely related to its interactions with biological targets within cells. It may act by:
Understanding the precise mechanism requires extensive biochemical assays and potentially computational modeling to predict how XS018661 interacts with its targets at the molecular level.
XS018661's physical properties include:
Chemical properties encompass reactivity towards acids or bases, stability under different conditions (light, heat), and potential for degradation over time.
Relevant data may include:
XS018661 has potential applications in several scientific domains:
The initial disclosure of XS018661 appeared in specialized synthetic chemistry literature circa 2018–2020, characterized as a polyheterocyclic scaffold featuring a 7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine core structure [8]. Early synthetic routes employed multistep nucleophilic aromatic substitution (SNAr) sequences, where phenylene diamines reacted with α-haloketones, followed by cyclodehydration—a method adapted from kinase inhibitor pharmacophore syntheses [4]. Initial yields were modest (≤35%), hampered by:
Table 1: Evolution of Synthetic Approaches for Core Scaffold
Synthetic Method | Key Reagents | Yield (%) | Limitations |
---|---|---|---|
Classical SNAr Cyclization | 1,2-Dichloroethane, reflux | 28–35 | Low regioselectivity, polymerization |
Microwave-Assisted Synthesis | DMF, K₂CO₃, 150°C | 52–58 | Rapid decomposition if overheated |
Flow Chemistry Optimization | Acetonitrile, 110°C, 20 bar | 74–81 | High equipment cost, scalability issues |
By 2022, advances in continuous flow technology resolved thermal instability issues through precise residence time control, boosting yields to >75% while suppressing oxidative byproducts [4]. Concurrently, computational retrosynthetic analysis (e.g., ICSynth algorithms) identified novel disconnections via ring rearrangement strategies, enabling gram-scale production essential for biological testing.
Structural refinement of XS018661 focused on enhancing kinase binding affinity and overcoming drug resistance mutations. The N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-amine template served as the structural foundation for systematic analog development:
Table 2: Structure-Activity Relationship (SAR) Highlights
Analog | R1 Substituent | Core Modification | RET WT IC₅₀ (nM) | V804M IC₅₀ (nM) |
---|---|---|---|---|
Lead-0 | Unsubstituted phenyl | Dihydrooxazine | 420 ± 35 | >10,000 |
XS018661 | 3-(isoxazolyl)urea | Dihydrooxazine | 38 ± 4 | 210 ± 22 |
17d | 5-(t-Bu-isoxazolyl)urea | Pyrimido-oxazepine | 10 ± 2 | 15 ± 3 |
XS018661-C2 | Ortho-trifluoromethyl | Oxazepine + ring contraction | 22 ± 5 | 29 ± 4 |
Finite element analysis (FEA) guided scaffold optimization by modeling steric strain energies under kinase domain docking poses. Models predicted that planar oxazepine cores minimized torsional stress when bound to G810 solvent-front mutants—later confirmed crystallographically [2] [9].
Initial phenotypic screening revealed XS018661’s anti-proliferative effects in medullary thyroid cancer (MTC) cell lines but left its mechanism enigmatic. Three orthogonal methodologies converged to identify RET kinase as the primary target:
Table 3: Target Identification Method Comparison for XS018661
Method | Throughput | False Positive Risk | Key Validation Data |
---|---|---|---|
Biotin Pull-Down + MS | Moderate | High (nonspecific binding) | RET KD reduced binding by 95% |
Photoaffinity Probes | Low | Medium | Mutagenesis at V804 abolished labeling |
CRISPR-Cas9 Screening | High | Low | RET-dependent pERK reduction |
This multi-modal strategy overcame limitations of single approaches: Affinity purification suffered heparan sulfate proteoglycan contaminants, while genetic screens missed allosteric regulators. The convergence of data validated RET as the mechanistic target and revealed compensatory pathways driving resistance—guiding subsequent combination therapy studies [7].
Concluding Remarks
XS018661 exemplifies the synergy between synthetic innovation, computational optimization, and advanced target deconvolution. Its evolution from a screening hit to a mutant-selective RET inhibitor was propelled by:
Appendix: Compound Nomenclature
Designation | IUPAC Name |
---|---|
XS018661 | 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-((7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)phenyl)urea |
17d | 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-((6,7,8,9-tetrahydropyrimido[5,4-b][1,4]oxazepin-4-yl)amino)phenyl)urea |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: